molecular formula C12H17NO3S B2827352 (E)-N-(1-methoxypropan-2-yl)-2-phenylethenesulfonamide CAS No. 1331541-34-4

(E)-N-(1-methoxypropan-2-yl)-2-phenylethenesulfonamide

Cat. No.: B2827352
CAS No.: 1331541-34-4
M. Wt: 255.33
InChI Key: CFUFUDDTMBYKJQ-UHFFFAOYSA-N
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Description

(E)-N-(1-methoxypropan-2-yl)-2-phenylethenesulfonamide is an organic compound characterized by its unique structure, which includes a methoxypropan-2-yl group attached to a phenylethenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-methoxypropan-2-yl)-2-phenylethenesulfonamide typically involves the reaction of 2-phenylethenesulfonyl chloride with (1-methoxypropan-2-yl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-methoxypropan-2-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various N-substituted sulfonamides.

Scientific Research Applications

(E)-N-(1-methoxypropan-2-yl)-2-phenylethenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-(1-methoxypropan-2-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenylethenesulfonamide moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methoxypropan-2-yl)-2-phenylethanesulfonamide: Similar structure but lacks the double bond in the ethene moiety.

    N-(1-methoxypropan-2-yl)-2-phenylethanesulfonamide: Similar structure but with different substituents on the phenyl ring.

Uniqueness

(E)-N-(1-methoxypropan-2-yl)-2-phenylethenesulfonamide is unique due to the presence of the (E)-configuration of the double bond, which can influence its reactivity and interaction with biological targets. The methoxypropan-2-yl group also provides steric hindrance and electronic effects that can affect the compound’s chemical behavior and biological activity.

Properties

IUPAC Name

(E)-N-(1-methoxypropan-2-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-11(10-16-2)13-17(14,15)9-8-12-6-4-3-5-7-12/h3-9,11,13H,10H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUFUDDTMBYKJQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NS(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(COC)NS(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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